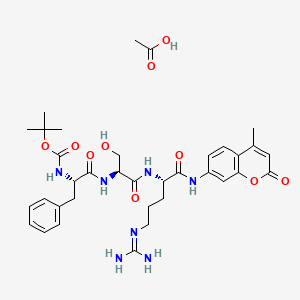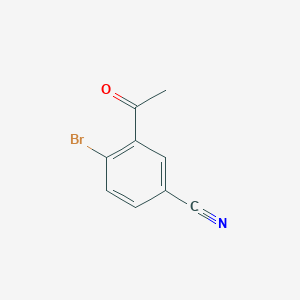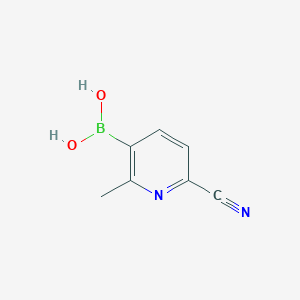
6-Amino-2-methylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-methylpyridine-3-boronic acid, or 6-AMP-3-B, is a chemical compound with many potential applications in scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is used in many fields, including pharmaceuticals, agrochemicals, and dyes. 6-AMP-3-B is used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. It is also used in the production of various drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
6-AMP-3-B has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. It has also been used in the production of various drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, 6-AMP-3-B has been used in the study of enzyme kinetics, as a tool to study the structure and function of proteins, and as a model system to study protein-protein interactions.
Wirkmechanismus
6-AMP-3-B has been shown to act as a boronate ester, which is a type of molecule that can form covalent bonds with other molecules. This allows it to interact with target molecules, such as enzymes and proteins, and modify their structure and function. In addition, 6-AMP-3-B can act as an inhibitor of certain enzymes, which can be used to study their structure and function.
Biochemical and Physiological Effects
6-AMP-3-B has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can be used to study their structure and function. In addition, 6-AMP-3-B has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have a protective effect against oxidative stress and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-AMP-3-B in laboratory experiments has several advantages. It is relatively simple to synthesize, and does not require any special equipment. In addition, it can be used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a catalyst in other reactions. Furthermore, it can be used to study the structure and function of proteins, and to study enzyme kinetics.
However, there are also some limitations to the use of 6-AMP-3-B in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic at high concentrations, which means that it must be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 6-AMP-3-B. It could be used to develop new drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It could also be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. In addition, it could be used to study the structure and function of enzymes, and to develop new inhibitors for use in drug discovery. Finally, it could be used to study the effects of oxidative stress and to develop new strategies for protecting cells from damage.
Synthesemethoden
6-AMP-3-B is synthesized through a two-step process, beginning with the reaction of pyridine and boronic acid. This reaction produces a boronate ester, which is then reacted with an amine to form the desired product. The process is relatively simple and does not require any special equipment, making it an attractive option for laboratory synthesis.
Eigenschaften
IUPAC Name |
(6-amino-2-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFFFWHOBMZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylpyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)



![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)




